4-chloro-N-cyclopentyl-3-(2,3-dihydroindol-1-ylsulfonyl)benzamide
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Overview
Description
4-chloro-N-cyclopentyl-3-(2,3-dihydroindol-1-ylsulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a cyclopentyl group, and a dihydroindolylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopentyl-3-(2,3-dihydroindol-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 4-chlorobenzoic acid, is converted to 4-chlorobenzoyl chloride using thionyl chloride. This intermediate is then reacted with cyclopentylamine to form 4-chloro-N-cyclopentylbenzamide.
Introduction of the Dihydroindolylsulfonyl Group: The dihydroindole moiety is synthesized separately and then sulfonylated using a sulfonyl chloride reagent. This intermediate is then coupled with the benzamide core under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclopentyl-3-(2,3-dihydroindol-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dihydroindole moiety can be oxidized to form indole derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The chloro group on the benzamide core can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Indole derivatives.
Reduction: Reduced sulfonyl compounds.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-cyclopentyl-3-(2,3-dihydroindol-1-ylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It may serve as a probe to study biological pathways involving sulfonyl and indole groups.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclopentyl-3-(2,3-dihydroindol-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The indole moiety may interact with various receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-cyclopentylbenzamide: Lacks the dihydroindolylsulfonyl group, making it less versatile in terms of chemical reactivity and applications.
N-cyclopentyl-3-(2,3-dihydroindol-1-ylsulfonyl)benzamide: Lacks the chloro group, which may affect its reactivity and interaction with biological targets.
Uniqueness
4-chloro-N-cyclopentyl-3-(2,3-dihydroindol-1-ylsulfonyl)benzamide is unique due to the combination of its functional groups, which confer a distinct set of chemical properties and potential applications. The presence of the chloro group, cyclopentyl group, and dihydroindolylsulfonyl group allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-N-cyclopentyl-3-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c21-17-10-9-15(20(24)22-16-6-2-3-7-16)13-19(17)27(25,26)23-12-11-14-5-1-4-8-18(14)23/h1,4-5,8-10,13,16H,2-3,6-7,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBSVQSMLJJLMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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